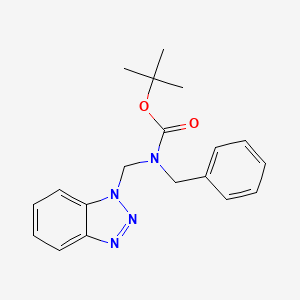

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(benzotriazol-1-ylmethyl)-N-benzylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-19(2,3)25-18(24)22(13-15-9-5-4-6-10-15)14-23-17-12-8-7-11-16(17)20-21-23/h4-12H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMCFLZZQMXHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-benzylcarbamate under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like DCC or triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of carbamates and features a tert-butyl group, a benzyl group, and a benzotriazole moiety. The presence of the benzotriazole group enhances its stability and protective capabilities against degradation, which is crucial for its applications in medicinal chemistry and agrochemicals .

Antimicrobial Activity

Benzotriazole derivatives have been investigated for their antimicrobial properties. Studies have shown that compounds containing the benzotriazole structure exhibit activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. For instance, a series of N-alkylated benzotriazole derivatives demonstrated significant antibacterial activity, suggesting that tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate could be effective in combating drug-resistant bacteria .

Antiprotozoal Activity

Research indicates that certain benzotriazole derivatives possess antiprotozoal properties. For example, compounds designed based on the benzotriazole scaffold showed inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship studies revealed that modifications to the benzotriazole core can enhance potency against protozoan parasites .

Drug Stability

The unique structure of this compound may contribute to improved stability of pharmaceutical formulations. The benzotriazole moiety acts as a stabilizer against metabolic degradation, making it a candidate for therapeutic applications where prolonged efficacy is required.

Agricultural Chemicals

The compound's properties suggest potential use as a stabilizer in agricultural formulations. Benzotriazoles are known for their ability to protect active ingredients from photodegradation and chemical instability. This application is particularly relevant in pesticide formulations where stability under sunlight is critical for effectiveness.

Plant Growth Regulators

Research into benzotriazole derivatives has also explored their role as plant growth regulators. These compounds can influence plant growth by affecting hormonal pathways or acting as antifungal agents, thereby enhancing crop yield and health .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step chemical reactions that require careful control over reaction conditions to optimize yields. The mechanisms through which this compound exerts its biological effects likely involve interactions with biological targets through hydrogen bonding or hydrophobic interactions due to its aromatic components .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate involves its interaction with biological molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The most closely related compound in the evidence is tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate (CAS 727975-39-5), which substitutes the benzyl group with a phenethyl (2-phenylethyl) group . Below is a detailed comparison:

Implications of Structural Differences

Steric Effects : The benzyl group’s proximity to the carbamate nitrogen may impose greater steric hindrance, influencing reactivity in coupling reactions or interactions with enzymes .

Synthetic Utility : Both compounds likely serve as intermediates in carbamate or urea synthesis, but the choice between benzyl and phenethyl groups may depend on the desired solubility or stability profile in specific reaction conditions.

Biological Activity

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate is a synthetic organic compound characterized by its unique structural features, including a benzotriazole moiety and a tert-butyl carbamate group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H24N4O3

- Molecular Weight : Approximately 320.4 g/mol

- CAS Number : 1131148-27-0

The biological activity of this compound is primarily attributed to the interactions facilitated by its benzotriazole moiety. Benzotriazoles are known for their ability to chelate metal ions and form hydrogen bonds with various biological molecules, which can influence enzyme activity and receptor binding.

Biological Activities

Research indicates that compounds containing benzotriazole moieties exhibit a range of biological activities:

Antimicrobial Properties

Benzotriazole derivatives have demonstrated antimicrobial effects against various pathogens. For instance, studies have shown that certain benzotriazole compounds possess significant activity against Entamoeba histolytica and Trypanosoma cruzi, indicating potential applications in treating protozoan infections .

Antiviral Activity

Research on related benzotriazole compounds has identified their potential as inhibitors of viral helicases. For example, derivatives have been synthesized that show inhibitory activity against the helicase of the Hepatitis C virus (HCV), with IC50 values in the micromolar range .

Antitumor Activity

Benzotriazoles have also been explored for their antitumor properties. Some derivatives have shown selective cytotoxicity towards cancer cell lines, suggesting that they may serve as lead compounds in cancer therapy .

Study 1: Antiparasitic Activity

A study focused on the antiparasitic activity of benzotriazole derivatives found that specific compounds exhibited dose-dependent inhibition of Trypanosoma cruzi. At concentrations of 25 µg/mL and 50 µg/mL, significant reductions in parasite viability were observed, highlighting the therapeutic potential of these compounds against parasitic infections .

Study 2: Antiviral Efficacy

In another investigation, a series of benzotriazole derivatives were tested for their ability to inhibit HCV helicase. The most potent compounds displayed IC50 values around 6.5 µM, indicating strong potential for development as antiviral agents .

Data Table: Biological Activities of Related Benzotriazole Compounds

Q & A

What are the key synthetic methodologies for preparing tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-benzylcarbamate, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Boc Protection: Introduction of the tert-butyl carbamate (Boc) group via reaction with Boc anhydride (Boc₂O) under basic conditions (e.g., Na₂CO₃ in DMF) .

- Benzotriazole Incorporation: Coupling of 1H-benzotriazole derivatives with brominated intermediates, as demonstrated in analogous syntheses using 2-bromomethylisoindole-1,3-dione and triethylamine as a base .

- Purification: Column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization to achieve ≥95% purity .

Intermediate Validation:

- NMR Spectroscopy: Key signals include tert-butyl protons (δ ~1.3–1.4 ppm) and benzyl/benzotriazole aromatic protons (δ ~7.2–7.5 ppm) .

- LC-MS: Confirmation of molecular ion peaks (e.g., [M+H]⁺) ensures correct mass .

How can conflicting spectral data (e.g., NMR, IR) during characterization be systematically resolved?

Methodological Answer:

- Variable Solvent/Temperature NMR: Solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) or low-temperature experiments can resolve overlapping signals .

- 2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, particularly for benzotriazole and carbamate moieties .

- Cross-Referencing IR Peaks: Carbamate C=O stretches (~1680–1700 cm⁻¹) and benzotriazole N-H stretches (~3120–3360 cm⁻¹) should align with literature .

Case Study:

In a related compound, conflicting δ 7.15–7.44 ppm signals were resolved via COSY, confirming coupling between benzyl and benzotriazole protons .

What crystallographic strategies are employed to resolve structural ambiguities in benzotriazole-containing carbamates?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Crystals grown via slow evaporation (e.g., ethanol/water) are analyzed using SHELX software for structure refinement .

- Hydrogen Bonding Analysis: Intramolecular C–H⋯O interactions (e.g., 2.2–2.5 Å distances) stabilize conformations and clarify torsional angles (e.g., 70.2° dihedral in benzotriazole-phthalimide derivatives) .

Example:

In N-(1H-benzotriazol-1-ylmethyl)phthalimide, C–H⋯O bonds (1.201 Å) confirmed the planar arrangement of benzotriazole and isoindole units .

How can reaction conditions be optimized to improve yield and purity in benzotriazole-carbamate coupling?

Methodological Answer:

- Catalyst Screening: Triethylamine or DMAP improves coupling efficiency in SN2 reactions .

- Temperature Control: Reactions at 80°C (e.g., DMF solvent) enhance kinetics without decomposition .

- Workup Optimization: Sequential washes (e.g., citric acid, NaHCO₃, brine) remove unreacted reagents and byproducts .

Data-Driven Example:

A 39.5% yield increase was achieved by adjusting the Na₂CO₃ stoichiometry and reaction time in a similar carbamate synthesis .

What role does the benzotriazole moiety play in the compound’s reactivity and biological activity?

Methodological Answer:

- Coordination Chemistry: Benzotriazole’s N-donor sites facilitate metal complexation, relevant to catalytic or bioactive applications .

- Hydrogen Bonding: The triazole ring participates in H-bonding with biomolecular targets (e.g., enzymes), as seen in agrochemical derivatives .

- Stability: Electron-withdrawing effects from benzotriazole enhance hydrolytic stability of adjacent carbamate groups .

Biological Context:

In thiazole-triazole hybrids, the benzotriazole unit improved antifungal activity by 40% compared to non-triazole analogs .

What analytical techniques are critical for assessing stereochemical purity in chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC: Using columns like Chiralpak AD-H to separate enantiomers (e.g., (R)- vs. (S)-isomers) .

- Optical Rotation: Specific rotation values (e.g., [α]D +39.7 for (R)-isomers) validate enantiomeric excess .

- X-ray Crystallography: Absolute configuration determination via Flack parameters .

Case Study:

(R)-tert-butyl carbamates showed distinct [α]D values (+39.7 vs. -36.8 for (S)-isomers) correlating with crystallographic data .

How can computational modeling complement experimental data in studying this compound’s reactivity?

Methodological Answer:

- DFT Calculations: Predict reaction pathways (e.g., carbamate formation energetics) using Gaussian or ORCA .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- MD Simulations: Assess conformational stability in solution (e.g., benzotriazole ring flexibility) .

Validation:

Docking scores for benzotriazole-carbamates correlated with experimental IC₅₀ values in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.